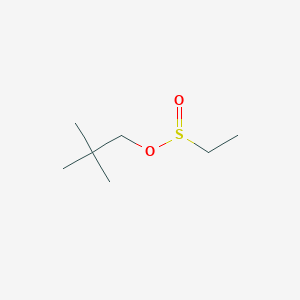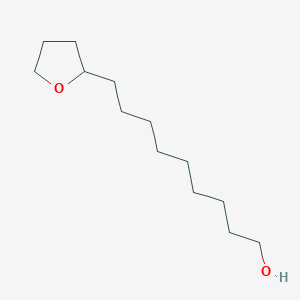![molecular formula C18H17NO5 B14565513 2-[2-(3,4-Dimethoxyphenoxy)ethyl]isoindole-1,3-dione CAS No. 61711-85-1](/img/structure/B14565513.png)
2-[2-(3,4-Dimethoxyphenoxy)ethyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3,4-Dimethoxyphenoxy)ethyl]isoindole-1,3-dione is a complex organic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(3,4-Dimethoxyphenoxy)ethyl]isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods: Industrial production methods for this compound often involve the use of deep eutectic solvents (DES) and concentrated solar radiation (CSR) to accelerate and streamline the synthesis process . These methods are designed to be more sustainable and environmentally friendly, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: 2-[2-(3,4-Dimethoxyphenoxy)ethyl]isoindole-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of the isoindoline nucleus and the carbonyl groups, which provide reactive sites for chemical transformations .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . Substitution reactions often involve the use of halogenating agents and nucleophiles . The reaction conditions typically involve moderate temperatures and the use of solvents such as toluene or ethanol .
Major Products Formed:
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of complex organic molecules . In biology and medicine, it has shown promise as an inhibitor of acetylcholinesterase (AChE), a key enzyme involved in the development of Alzheimer’s disease . In industry, it is used as a precursor for the synthesis of dyes, colorants, and polymer additives .
Mechanism of Action
The mechanism of action of 2-[2-(3,4-Dimethoxyphenoxy)ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways . As an AChE inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine and thereby increasing its levels in the synaptic cleft . This action helps to alleviate the symptoms of Alzheimer’s disease by enhancing cholinergic neurotransmission . Additionally, its interaction with the dopamine receptor D3 suggests a potential mechanism for its antipsychotic effects .
Comparison with Similar Compounds
2-[2-(3,4-Dimethoxyphenoxy)ethyl]isoindole-1,3-dione is unique among isoindoline-1,3-dione derivatives due to its specific substitution pattern and reactivity . Similar compounds include N-(2-bromoethyl)phthalimide and 2-(2-bromoethyl)isoindoline-1,3-dione, which share the isoindoline-1,3-dione scaffold but differ in their substituents and reactivity .
Properties
CAS No. |
61711-85-1 |
|---|---|
Molecular Formula |
C18H17NO5 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenoxy)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H17NO5/c1-22-15-8-7-12(11-16(15)23-2)24-10-9-19-17(20)13-5-3-4-6-14(13)18(19)21/h3-8,11H,9-10H2,1-2H3 |
InChI Key |
JWFCCWPSIOZZQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OCCN2C(=O)C3=CC=CC=C3C2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl]aniline](/img/structure/B14565432.png)


![Morpholine, 4-[1-oxo-3-(2-thienyl)-2-propenyl]-](/img/structure/B14565453.png)

![2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B14565473.png)


![Ethyl {[(1-benzoselenophen-2-yl)methyl]sulfanyl}acetate](/img/structure/B14565483.png)
![Pyrimidine, 5-[(4-chlorophenyl)thio]-2-(methylthio)-](/img/structure/B14565491.png)
![1-[(But-2-en-1-yl)sulfanyl]-4-methylbenzene](/img/structure/B14565498.png)
![1,2,4,5-Tetrachloro-3-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14565501.png)


